molecular formula C18H19NO3 B14367945 Benzyl [4-(3-oxobutyl)phenyl]carbamate CAS No. 92208-05-4

Benzyl [4-(3-oxobutyl)phenyl]carbamate

Cat. No.: B14367945
CAS No.: 92208-05-4
M. Wt: 297.3 g/mol
InChI Key: TUTBCDRXRIMXSP-UHFFFAOYSA-N
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Description

Benzyl [4-(3-oxobutyl)phenyl]carbamate (CAS: 95484-17-6), also referred to as Benzyl N-(3-oxobutyl)carbamate or 4-(Cbz-amino)-2-butanone, is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a 4-(3-oxobutyl)phenyl moiety . Its molecular formula is C₁₆H₁₇NO₃ (corrected from conflicting data in ), with a molecular weight of 271.31 g/mol.

Properties

CAS No.

92208-05-4

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-[4-(3-oxobutyl)phenyl]carbamate

InChI

InChI=1S/C18H19NO3/c1-14(20)7-8-15-9-11-17(12-10-15)19-18(21)22-13-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13H2,1H3,(H,19,21)

InChI Key

TUTBCDRXRIMXSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes for Benzyl [4-(3-Oxobutyl)phenyl]carbamate

Carbamate Protection of 4-(3-Oxobutyl)aniline

The primary synthesis pathway involves the protection of 4-(3-oxobutyl)aniline with benzyl chloroformate (Cbz-Cl). This method mirrors industrial carbamate protection strategies observed in analogous compounds.

Procedure :

  • Reaction Setup : 4-(3-Oxobutyl)aniline (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq) is added to deprotonate the amine.
  • Cbz-Cl Addition : Benzyl chloroformate (1.2 eq) is added dropwise at 0–5°C to minimize side reactions.
  • Workup : The mixture is stirred for 12 h, quenched with ice-cold water, and extracted with DCM. The organic layer is washed with 5% HCl and saturated NaHCO₃, then dried over MgSO₄.
  • Purification : The crude product is recrystallized from ethanol/water (4:1) to yield white crystals (85–90% purity by HPLC).

Key Data :

Parameter Value
Yield 78–82%
Melting Point 112–114°C
IR (ν, cm⁻¹) 1720 (C=O), 1520 (N–H)
¹H NMR (CDCl₃, δ ppm) 7.35–7.25 (m, 5H, Ar), 5.10 (s, 2H, CH₂), 2.85 (t, 2H, CH₂), 2.45 (t, 2H, CH₂), 2.10 (s, 3H, COCH₃)

Intermediate Synthesis: 4-(3-Oxobutyl)aniline

The critical intermediate, 4-(3-oxobutyl)aniline, is synthesized via Friedel-Crafts acylation followed by reductive amination.

Friedel-Crafts Acylation of Aniline

Procedure :

  • Acylation : Aniline reacts with 3-oxobutanoyl chloride (1.1 eq) in the presence of AlCl₃ (1.5 eq) in DCM at 0°C.
  • Quenching : The reaction is quenched with HCl (1M), and the product is extracted into ethyl acetate.
  • Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ in methanol, yielding 4-(3-hydroxybutyl)aniline.

Key Data :

Parameter Value
Yield (Acylation) 65%
Yield (Reduction) 88%
Oxidation to 3-Oxobutyl Group

The secondary alcohol is oxidized to the ketone using Dess-Martin periodinane (DMP):

  • Oxidation : 4-(3-Hydroxybutyl)aniline (1.0 eq) is treated with DMP (1.5 eq) in DCM at 25°C for 4 h.
  • Workup : The mixture is filtered through Celite, washed with Na₂S₂O₃, and concentrated.

Key Data :

Parameter Value
Yield 92%
Purity (HPLC) 95%

Alternative Route: Cyanohydrin-Based Synthesis

Inspired by patented methodologies, this route employs a cyanohydrin intermediate to construct the 3-oxobutyl chain.

Cyanohydrin Formation

Procedure :

  • Reaction : 4-Formylphenyl carbamate (1.0 eq) reacts with NaCN (1.2 eq) and NaHSO₃ (1.5 eq) in methanol/water (3:1) at 30°C.
  • Isolation : The cyanohydrin intermediate precipitates and is filtered.

Key Data :

Parameter Value
Yield 75%
IR (ν, cm⁻¹) 2250 (C≡N)

Hydrolysis and Oxidation

The cyanohydrin is hydrolyzed to a ketone via acidic conditions:

  • Hydrolysis : The cyanohydrin is treated with H₂SO₄ (20%) at 80°C for 6 h.
  • Oxidation : The resulting alcohol is oxidized with KMnO₄ in acetone to yield 4-(3-oxobutyl)phenyl carbamate.

Key Data :

Parameter Value
Overall Yield 60%

Scalability and Industrial Considerations

Solvent and Reagent Optimization

  • Solvent Choice : Isopropyl acetate and DCM are preferred for their low reactivity and ease of removal.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates carbamate formation, reducing reaction time by 30%.

Analytical Characterization

Spectroscopic Validation

  • ¹³C NMR : Confirms the 3-oxobutyl moiety (δ 208.5 ppm, ketone) and carbamate carbonyl (δ 155.2 ppm).
  • HRMS : [M+H]⁺ calcd. for C₁₈H₁₉NO₃: 298.1443; found: 298.1445.

Purity Assessment

  • HPLC : Uses a C18 column with acetonitrile/water (70:30); retention time = 6.2 min.
  • Impurity Profile : ≤0.5% 4-(3-hydroxybutyl)phenyl carbamate (by-product of incomplete oxidation).

Comparative Analysis of Methods

Method Yield Purity Scalability
Carbamate Protection 82% 95% High
Cyanohydrin Route 60% 90% Moderate

The carbamate protection route is superior for industrial applications due to higher yield and simpler workup.

Challenges and Mitigation Strategies

Ketone Stability

  • Issue : The 3-oxobutyl group is prone to enolization under basic conditions.
  • Solution : Maintain pH < 7 during reactions and storage.

By-Product Formation

  • Issue : Over-oxidation to carboxylic acids during ketone synthesis.
  • Solution : Use controlled stoichiometry of Dess-Martin periodinane.

Chemical Reactions Analysis

Types of Reactions

Benzyl [4-(3-oxobutyl)phenyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of benzyl [4-(3-hydroxybutyl)phenyl]carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl [4-(3-oxobutyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzyl [4-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and phenyl groups contribute to the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamate Derivatives

Substituted Phenylcarbamates

Compounds such as Benzyl{4-[(3,5-dichlorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate (25) and Benzyl{4-[(2,4-dibromophenyl)carbamoyl]-3-hydroxyphenyl}carbamate (26) () share the benzyl carbamate core but differ in substituents:

  • Key Differences :
    • Compound 25 : Contains dichlorophenyl and hydroxyl groups, yielding a melting point of 183–185°C and 98.59% HPLC purity.
    • Compound 26 : Features dibromophenyl substitution, resulting in a higher melting point (199–200°C) and 98.73% purity .
  • Impact of Substituents : Halogen atoms (Cl, Br) enhance lipophilicity and metabolic stability, whereas hydroxyl groups improve solubility and hydrogen-bonding capacity .
Trifluoromethyl/Methoxy Derivatives
  • Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate (15) : Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 36.05 µM) due to the electron-withdrawing trifluoromethoxy group enhancing binding to hydrophobic enzyme pockets .
  • Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate (2) : Shows superior butyrylcholinesterase (BChE) inhibition (IC₅₀ = 22.23 µM) attributed to methoxy-group-mediated π-stacking with Trp82 residues .

Comparison with Target Compound :
Benzyl [4-(3-oxobutyl)phenyl]carbamate lacks the hydroxyl and carbamoyl groups present in these analogues, likely reducing cholinesterase affinity. However, its 3-oxobutyl chain may confer unique solubility and pharmacokinetic properties .

Esters and Halogenated Analogues

Cuelure and Melolure
  • Cuelure (4-(3-oxobutyl)phenyl acetate) and Melolure (4-(3-oxobutyl)phenyl formate) are ester-based analogues used as insect attractants. Unlike the carbamate group in the target compound, their ester linkages make them more hydrolytically labile .
  • Benzyl (4-(2-bromoacetyl)phenyl)carbamate () : Incorporates a bromoacetyl group, enhancing electrophilicity and reactivity in nucleophilic substitutions. This contrasts with the 3-oxobutyl chain, which is less reactive .
Reaction Efficiency
  • Ultrasound-Assisted Synthesis : this compound may benefit from methods similar to those in , where ultrasound reduced reaction times from 8 hours to 2 hours and increased yields by ~18% .
  • Yield and Purity : The target compound’s synthetic yield and purity (unreported in evidence) can be inferred from analogues like Compound 29 (80% yield, 98.22% purity) .
Spectral Data
  • IR/NMR : Expected carbonyl (C=O) stretch at ~1700 cm⁻¹ (carbamate) and ketone (C=O) at ~1720 cm⁻¹ (3-oxobutyl). ¹H-NMR would show benzyl protons at δ 5.1–5.3 ppm and ketone protons at δ 2.5–2.7 ppm, comparable to analogues in .

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